Methyl 2-formyl-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC20196130
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9NO3 |
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Molecular Weight | 203.19 g/mol |
IUPAC Name | methyl 2-formyl-1H-indole-3-carboxylate |
Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-9(10)6-13/h2-6,12H,1H3 |
Standard InChI Key | LYYPUXVUSNHFPL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(NC2=CC=CC=C21)C=O |
Introduction
Methyl 2-formyl-1H-indole-3-carboxylate is a heterocyclic organic compound belonging to the indole family. It is characterized by its unique structure, which includes a formyl group (-CHO) at the second position and a carboxylate ester (-COOCH₃) at the third position of the indole ring. This compound is identified by its Chemical Abstracts Service (CAS) number 18450-26-5 and has drawn significant interest in medicinal chemistry due to its potential therapeutic applications.
Key Features:
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Molecular Formula: C11H9NO3
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Molecular Weight: 203.19 g/mol
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Functional Groups: Aldehyde (formyl) and carboxylate ester
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Classification: Heterocyclic compound (indole derivative)
Structural Characteristics
The structure of methyl 2-formyl-1H-indole-3-carboxylate is based on the indole framework, which consists of a fused benzene and pyrrole ring. The presence of substituents at specific positions enhances its chemical reactivity and biological activity.
Structural Details:
Position | Substituent |
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2 | Formyl group (-CHO) |
3 | Carboxylate ester |
This arrangement allows for dual chemical reactivity due to the electron-withdrawing nature of both functional groups, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis of methyl 2-formyl-1H-indole-3-carboxylate can be achieved through various established methods, including:
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Formylation of Indole Derivatives: Using reagents like Vilsmeier-Haack or Duff formylation.
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Microwave-Assisted Synthesis: Enhances reaction speed and yield.
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Catalytic Processes: Palladium-catalyzed reactions are commonly employed for industrial-scale synthesis.
These methods are optimized to ensure high purity and yield, especially in pharmaceutical applications.
Biological Significance
Indole derivatives, including methyl 2-formyl-1H-indole-3-carboxylate, are known for their wide-ranging biological activities:
Therapeutic Potential:
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Anticancer: Modulates enzyme activity and signaling pathways in tumor cells.
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Antiviral: Interferes with viral replication mechanisms.
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Antimicrobial: Effective against bacterial and fungal strains.
These properties make it a valuable scaffold in drug discovery programs.
Applications in Research and Industry
Methyl 2-formyl-1H-indole-3-carboxylate serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.
Applications:
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Drug Discovery: Used to develop anticancer, antiviral, and antimicrobial agents.
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Organic Synthesis: Precursor for synthesizing functionalized indoles.
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Material Science: Potential applications in designing novel materials with biological activity.
Comparative Analysis with Similar Compounds
To understand its uniqueness, methyl 2-formyl-1H-indole-3-carboxylate can be compared with structurally similar compounds:
Compound Name | Structural Difference |
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Methyl indole-3-carboxylate | Lacks the formyl group at position 2 |
Methyl 3-formyl-1H-indole-5-carboxylate | Formyl group located at position 5 |
Methyl 2-formylindole | Lacks the carboxylate ester at position 3 |
This compound's dual functionality (formyl and carboxylate groups) enhances its versatility compared to other derivatives .
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